![molecular formula C10H13N3O2 B14383552 Ethyl [(1E)-3-phenyltriaz-1-en-1-yl]acetate CAS No. 89986-75-4](/img/structure/B14383552.png)
Ethyl [(1E)-3-phenyltriaz-1-en-1-yl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl [(1E)-3-phenyltriaz-1-en-1-yl]acetate is an organic compound belonging to the ester family. Esters are known for their pleasant aromas and are widely used in various industries, including perfumery and flavoring. This particular compound features a phenyl group attached to a triazene moiety, which is further connected to an ethyl acetate group. The unique structure of this compound makes it an interesting subject for chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
Ethyl [(1E)-3-phenyltriaz-1-en-1-yl]acetate can be synthesized through a series of chemical reactions involving the formation of the triazene group and subsequent esterification. One common method involves the reaction of phenylhydrazine with ethyl chloroacetate in the presence of a base, such as sodium hydroxide, to form the desired ester. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. The compound is then purified through distillation or recrystallization techniques.
化学反応の分析
Types of Reactions
Ethyl [(1E)-3-phenyltriaz-1-en-1-yl]acetate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Reduction: The triazene moiety can be reduced to form amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles such as bromine or nitric acid can be used for substitution reactions on the phenyl ring.
Major Products Formed
Hydrolysis: Ethanol and phenyltriazene carboxylic acid.
Reduction: Ethyl [(1E)-3-aminophenyl]acetate.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
科学的研究の応用
Ethyl [(1E)-3-phenyltriaz-1-en-1-yl]acetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.
作用機序
The mechanism of action of ethyl [(1E)-3-phenyltriaz-1-en-1-yl]acetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis, releasing ethanol and the active triazene moiety. The triazene group can interact with biological molecules, potentially inhibiting enzymes or binding to receptors. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Ethyl [(1E)-3-phenyltriaz-1-en-1-yl]acetate can be compared with other esters and triazene-containing compounds:
Ethyl acetate: A simpler ester with widespread use as a solvent.
Phenyltriazene: A compound with similar triazene functionality but lacking the ester group.
Mthis compound: A similar compound with a methyl group instead of an ethyl group.
特性
CAS番号 |
89986-75-4 |
|---|---|
分子式 |
C10H13N3O2 |
分子量 |
207.23 g/mol |
IUPAC名 |
ethyl 2-(anilinodiazenyl)acetate |
InChI |
InChI=1S/C10H13N3O2/c1-2-15-10(14)8-11-13-12-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,11,12) |
InChIキー |
CFRBSKRFNDRAQK-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CN=NNC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[3.1.0]hexane](/img/structure/B14383469.png)

![1,1-Diphenyl-2-[1-(piperidin-1-yl)ethyl]butane-1,4-diol](/img/structure/B14383492.png)
![L-Cysteine, N-[2-(mercaptomethyl)-1-oxo-3-phenylpropyl]-S-methyl-](/img/structure/B14383501.png)
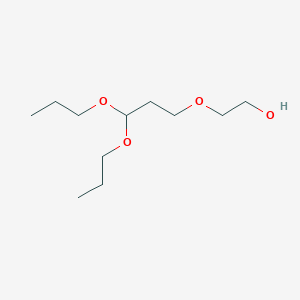
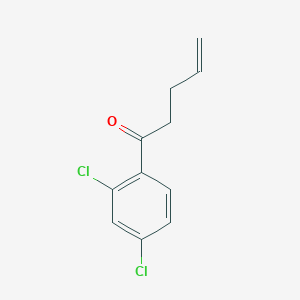
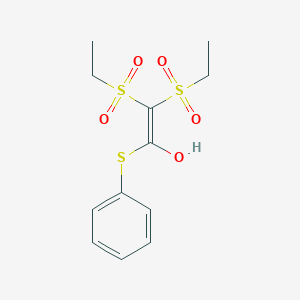
![1-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)sulfanyl]propan-2-yl acetate](/img/structure/B14383519.png)
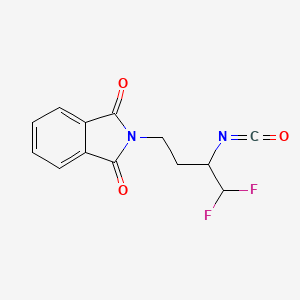

![N-(4,5-Dihydro-1,3-thiazol-2-yl)-N-[(4-fluorophenyl)methyl]pyridin-3-amine](/img/structure/B14383538.png)

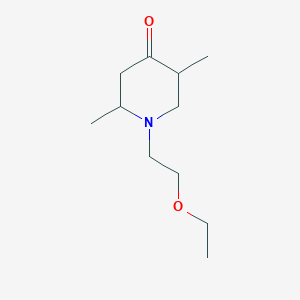
![4-{2-[(1-Benzofuran-2-carbonyl)amino]ethyl}benzene-1-sulfonyl chloride](/img/structure/B14383547.png)
